molecular formula C31H36N2O11 B609625 Novobiocin CAS No. 303-81-1

Novobiocin

Katalognummer B609625
CAS-Nummer: 303-81-1
Molekulargewicht: 612.63
InChI-Schlüssel: YJQPYGGHQPGBLI-KGSXXDOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Novobiocin, also known as albamycin, is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus . It has a unique structure and has been used clinically due to its antibiotic properties . It is active against Staphylococcus epidermidis and may be used to differentiate it from other coagulase-negative Staphylococcus saprophyticus, which is resistant to novobiocin .


Molecular Structure Analysis

Novobiocin has a unique molecular structure. Its IUPAC name is 4-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)benzamido]-8-methylcoumarin-7-yl 3-O-carbamoyl-5,5-di-C-methyl-α-L-lyxofuranoside . The molecular formula of Novobiocin is C31H36N2O11 .


Chemical Reactions Analysis

Novobiocin works by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction . Similar to other aminocoumarin antibiotics, it acts as a competitive inhibitor of the ATPase reaction catalysed by GyrB .


Physical And Chemical Properties Analysis

Novobiocin has a molar mass of 612.632 g·mol−1 . It has negligible oral bioavailability and is excreted unchanged . The melting point of Novobiocin is between 152 to 156 °C (306 to 313 °F) .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Infections with Bacillus anthracis or Burkholderia pseudomallei

  • Summary of Application : Novobiocin has been studied for its efficacy in treating infections caused by Bacillus anthracis (the bacterium that causes anthrax) and Burkholderia pseudomallei (the bacterium that causes melioidosis). These bacteria are classified as Tier 1 potential biothreat agents .
  • Methods of Application : The research involved repurposing Novobiocin, an aminocoumarin class antibiotic, to counteract natural or engineered resistance to conventional antibiotics. The aim was to promote more complete and rapid clearance of infection and increase survival of mice exposed to a lethal infection with these bacterial threat agents .
  • Results or Outcomes : The antibiotic was found to be highly efficacious against infections by both pathogens, especially B. pseudomallei. The results supported the concept that specific older generation antimicrobials can be effective countermeasures against infection by bacterial biothreat agents .

2. Inhibition of DNA Gyrase

  • Summary of Application : Novobiocin is known to inhibit the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction .
  • Methods of Application : Novobiocin, being an aminocoumarin, acts as a competitive inhibitor of the ATPase reaction catalysed by GyrB .
  • Results or Outcomes : X-ray crystallographic studies have found that the drug-receptor complex of Novobiocin and DNA Gyrase shows that ATP and Novobiocin have overlapping binding sites on the gyrase molecule. The overlap of the coumarin and ATP-binding sites is consistent with aminocoumarins being competitive inhibitors of the ATPase activity .

5. Treatment of PARP Inhibitor-Resistant Cancers

  • Summary of Application : Novobiocin has been tested as a potential treatment for cancers that have become resistant to drugs known as PARP inhibitors. These drugs are used to treat patients with various cancers, including ovarian, breast, and prostate cancers .
  • Methods of Application : Novobiocin blocks the activity of a protein called DNA polymerase theta (Polθ or POLQ), which helps repair DNA that has become damaged as cells grow and divide. Cancer cells that cannot repair their damaged DNA die .
  • Results or Outcomes : Novobiocin was found to be even more effective in combination with a PARP inhibitor. It killed tumors that had become resistant to a PARP inhibitor and was even more effective when used in combination with a PARP inhibitor .

6. Treatment of Tumors with DNA-Repair Deficiencies

  • Summary of Application : Novobiocin has been found to selectively kill tumor cells with abnormal BRCA1 or BRCA2 genes, which are involved in DNA repair .
  • Methods of Application : Novobiocin inhibits the function of DNA polymerase theta (Polθ or POLQ), a protein involved in DNA repair. This leads to the death of cancer cells that cannot repair their damaged DNA .
  • Results or Outcomes : Novobiocin was found to shrink tumors in mouse models of triple-negative breast cancer that had mutations in DNA-repair genes .

Safety And Hazards

Novobiocin can be harmful if swallowed or inhaled . It may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling Novobiocin . It is advised to avoid dust formation and to ensure adequate ventilation .

Zukünftige Richtungen

Novobiocin has shown potential for future research and development. It has been found to be highly efficacious against infections by both Bacillus anthracis and Burkholderia pseudomallei, especially B. pseudomallei . It has been suggested that Novobiocin could be included in a combined pre-exposure vaccination and post-exposure treatment strategy designed to target bacterial pathogens refractory to a single medical countermeasure .

Eigenschaften

IUPAC Name

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQPYGGHQPGBLI-KGSXXDOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1476-53-5 (mono-hydrochloride salt), 4309-70-0 (calcium salt)
Record name Novobiocin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3041083
Record name Novobiocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Novobiocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine., 9.66e-03 g/L
Record name Novobiocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NOVOBIOCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Novobiocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.3448 g/cu cm
Record name NOVOBIOCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Novobiocin is an aminocoumarinthat works by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy tranduction. Similar to other aminocoumarin antibiotics, it acts as a competitive inhibitor of the ATPase reaction catalysed by GyrB.
Record name Novobiocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Novobiocin

Color/Form

Pale yellow orthorhombic crystals from ethanol

CAS RN

303-81-1
Record name Novobiocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Novobiocin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Novobiocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Novobiocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Novobiocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOVOBIOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EC19951N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NOVOBIOCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Novobiocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152-156 °C (decomposes)
Record name NOVOBIOCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
53,600
Citations
CL Freel Meyers, M Oberthür, H Xu, L Heide… - Angewandte …, 2004 - Wiley Online Library
… spectrum of novobiocin and showed … of novobiocin formation was obtained by comparison of the antibiotic potencies of the NovN reaction product and commercially available novobiocin…
Number of citations: 71 onlinelibrary.wiley.com
CL Freel Meyers, M Oberthür, JW Anderson… - Biochemistry, 2003 - ACS Publications
… The recent sequence analysis of the novobiocin gene cluster … to the novobiocic acid aglycone of novobiocin (Scheme 1). We … of the 40 kDa novobiocin glycosyltransferase NovM as part …
Number of citations: 63 pubs.acs.org
LA Kominek - Biosynthesis, 1967 - Springer
… , was unable to synthesize novobiocin or isonovobiocin. … of novobiocin. Under the assumption that these inactive forms of novobiocin are intermediates in the synthesis of novobiocin, a …
Number of citations: 13 link.springer.com
MG Marcu, A Chadli, I Bouhouche, M Catelli… - Journal of Biological …, 2000 - ASBMB
… of interaction of novobiocin with Hsp90, and we demonstrate that the novobiocin-binding site … Surprisingly, this motif also recognizes ATP, and ATP and novobiocin efficiently compete …
Number of citations: 643 www.jbc.org
TD Brock - Antibiotics: Volume I Mechanism of Action, 1967 - Springer
… Mixtures of 0.01 M novobiocin and 0.01 M MgC12 are more yellow than solutions of the antibiotic alone. The difference spectrum between novobiocin and novobiocin-magnesium …
Number of citations: 19 link.springer.com
A Donnelly, BSJ Blagg - Current medicinal chemistry, 2008 - ingentaconnect.com
… coumarin antibiotics novobiocin, … , novobiocin analogues have garnered the attention of numerous researchers as an attractive agent for the treatment of bacterial infection. Novobiocin …
Number of citations: 367 www.ingentaconnect.com
DH Smith, BD Davis - Journal of bacteriology, 1967 - Am Soc Microbiol
The mechanism of action of novobiocin was studied in various strains of Escherichia coli. In all strains tested except mutants of strain ML, the drug immediately and reversibly inhibited …
Number of citations: 124 journals.asm.org
M Steffensky, A Mühlenweg, ZX Wang… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… in abolishment of novobiocin production, since biosynthesis of the deoxysugar moiety of novobiocin was blocked. Heterologous expression of a key enzyme of novobiocin biosynthesis, …
Number of citations: 257 journals.asm.org
C Albermann, A Soriano, J Jiang, H Vollmer… - Organic …, 2003 - ACS Publications
In an effort to expand the scope of natural product in vitro glycorandomization (IVG), the substrate specificity of NovM was investigated. A test of four aglycon analogues and over 40 …
Number of citations: 98 pubs.acs.org
TD Brock - Journal of bacteriology, 1956 - Am Soc Microbiol
… different mode of action of novobiocin against gram negative thanagainst gram positive bacteria. In gram negative but not in gram positive bacteria, novobiocin causes filamentation and …
Number of citations: 42 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.